3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for high yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanal or 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanone.
Reduction: Formation of various alcohol derivatives depending on the extent of reduction.
Substitution: Formation of substituted phenylpropanol derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but lacks the propanol group.
2-Bromo-5-(trifluoromethyl)phenylmethanol: Similar structure with a methanol group instead of propanol.
3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure with an aldehyde group instead of propanol.
Uniqueness
3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol is unique due to the combination of its bromine, trifluoromethyl, and propanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[2-bromo-5-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-4,6,15H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGAMBQORWYDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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